7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-2-3-9(8-11)4-5-10-7-9;;/h10H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGCXGCDSCRRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857387 | |
| Record name | 7-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-12-1 | |
| Record name | 7-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,7-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation and subsequent formation of the dihydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as precise temperature control, use of catalysts, and purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the spiro structure can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry
7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride serves as a valuable building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:
- Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to form different derivatives.
- Reagent in Chemical Reactions : It is used in laboratory settings for synthesizing other compounds due to its reactivity.
Biology
In biological research, this compound has been studied for its interactions with enzymes and proteins:
-
Enzyme Inhibition : It has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis (programmed cell death). This inhibition can potentially reduce inflammation and cell death in pathological conditions.
Biological Activity Effect Inhibition of RIPK1 Prevents necroptosis Interaction with proteins Modulates cellular signaling
Medicine
The pharmacological properties of this compound are being explored for potential therapeutic applications:
-
Drug Development : Research is ongoing to investigate its use as a lead compound in drug discovery for treating diseases linked to necroptosis, such as neurodegenerative disorders and certain cancers.
- Case Study : In laboratory settings, the compound demonstrated significant anti-necroptotic effects in U937 cells (a human histiocytic lymphoma cell line), indicating its potential as a therapeutic agent.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : It acts as an intermediate in the synthesis of other important industrial compounds.
- Material Development : Its unique properties make it suitable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural differences and similarities between 7-methyl-2,7-diazaspiro[4.5]decane dihydrochloride and analogous compounds:
Key Observations
Quaternary ammonium derivatives (e.g., 8-aza-5-azoniaspiro[4.5]decane bromide) exhibit permanent positive charges, enhancing water solubility and ionic interactions .
Ring Size and Rigidity :
- Expanding the spiro ring from [4.5] to [5.5] (e.g., 3-methyl-3,9-diazaspiro[5.5]undecane dihydrochloride) introduces greater conformational flexibility, which may improve binding to larger enzyme pockets .
Functional Group Effects: Ketone-containing derivatives (e.g., 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride) introduce hydrogen-bond acceptors, influencing receptor affinity and metabolic stability .
Biological Activity
7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C₉H₁₈N₂·2ClH. It belongs to a class of spiro compounds, characterized by a bicyclic structure that allows for unique interactions with biological targets. This compound has garnered attention for its potential biological activity , particularly in the fields of pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The spiro structure enables it to fit into specific binding sites, modulating the activity of these targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and altering cellular responses.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It has been studied for its effectiveness against various pathogens, suggesting a role in the development of new antimicrobial agents.
Neuropharmacological Effects
One of the most promising areas of research involves its neuropharmacological effects. Studies suggest that this compound may have therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems, particularly those involving acetylcholine .
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. The findings suggest that this compound could improve cognitive function by enhancing cholinergic transmission .
Comparative Analysis
The biological activity of this compound can be compared with other spiro compounds to highlight its unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,7-Diazaspiro[4.5]decan-1-one hydrochloride | Spiro compound | Antimicrobial and antiviral properties |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Spiro compound | Anticancer activity through apoptosis induction |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Spiro compound | Inhibition of AChE and BuChE; potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves, inspect gloves before use, and follow proper removal techniques to avoid skin contact. Store in tightly sealed containers in dry, ventilated areas to prevent electrostatic discharge. In case of eye exposure, rinse with water for 15 minutes and seek medical attention . Conduct risk assessments using GHS guidelines despite limited hazard data, prioritizing containment and PPE compliance .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Utilize spirocyclic amine frameworks as precursors, with alkylation or reductive amination steps to introduce the methyl group. For example, analogous spiro[4.5]decane derivatives are synthesized via cyclization of diamines with ketones or aldehydes under acidic conditions, followed by hydrochloride salt formation . Monitor reaction progress using TLC or HPLC to optimize yield and purity .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Employ high-resolution LC-MS or NMR (¹H/¹³C) to confirm molecular structure. Use Chromolith® or Purospher® STAR HPLC columns for purity analysis under gradient elution conditions (e.g., acetonitrile/water with 0.1% formic acid). Cross-validate results with FT-IR to detect functional groups (e.g., amine stretches) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the spirocyclic core's influence on the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : Frame the study within a theoretical model (e.g., structure-activity relationships for spirocyclic amines). Use comparative assays with non-spirocyclic analogs to isolate core-specific effects. For enzyme inhibition, employ fluorescence-based kinetic assays and molecular docking simulations to map binding interactions. Validate findings using X-ray crystallography or cryo-EM for structural insights .
Q. What methodological approaches are effective in resolving discrepancies in reported reactivity data under varying pH conditions?
- Methodological Answer : Apply systematic pH-dependent stability studies using UV-Vis spectroscopy or NMR to track degradation products. Use multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., temperature, solvent polarity). Cross-reference with thermodynamic models (e.g., Hammett plots) to predict reactivity trends .
Q. What advanced separation techniques are suitable for isolating intermediates during multi-step synthesis?
- Methodological Answer : Implement membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) to resolve polar intermediates. Optimize parameters such as pore size, solvent system polarity, and flow rates using process simulation software (e.g., Aspen Plus®) . For chiral purity, employ supercritical fluid chromatography (SFC) with polysaccharide-based columns .
Data Analysis & Theoretical Frameworks
Q. How should researchers integrate contradictory data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to quantify polarity, hydrogen bonding, and dispersion contributions. Use COSMO-RS simulations to predict solubility behavior across solvent systems. Validate experimentally via turbidimetry or dynamic light scattering (DLS) .
Q. What strategies align experimental design with theoretical frameworks in spirocyclic compound research?
- Methodological Answer : Anchor hypotheses in conceptual models (e.g., Baldwin’s rules for cyclization kinetics). Design experiments to test steric/electronic effects using substituent variation and DFT calculations. For mechanistic studies, employ isotopic labeling (e.g., ¹⁵N) and kinetic isotope effect (KIE) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
